molecular formula C8H10N2 B1176880 2-Propen-1-amine,3-(3-pyridinyl)-(9CI) CAS No. 130025-03-5

2-Propen-1-amine,3-(3-pyridinyl)-(9CI)

Cat. No.: B1176880
CAS No.: 130025-03-5
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Description

2-Propen-1-amine,3-(3-pyridinyl)-(9CI) (CAS 130025-03-5) is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂ . Its structure comprises a propenylamine backbone substituted with a 3-pyridinyl group at the β-position.

Properties

CAS No.

130025-03-5

Molecular Formula

C8H10N2

Synonyms

2-Propen-1-amine,3-(3-pyridinyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine,3-(3-pyridinyl)-(9CI) typically involves the reaction of 3-pyridinecarboxaldehyde with appropriate amines under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine,3-(3-pyridinyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propen-1-amine,3-(3-pyridinyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine,3-(3-pyridinyl)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Substituted Amines

Zimelidine and Its Derivatives
  • Zimelidine Dihydrochloride (CAS 56775-88-3): A bromophenyl- and pyridinyl-substituted propenylamine (C₁₇H₁₉BrN₂·2HCl·H₂O). Used as a serotonin reuptake inhibitor (SSRI) antidepressant. The bromophenyl group enhances lipophilicity, while the pyridinyl moiety contributes to receptor binding .
  • Zimelidine Impurity 8 (CAS 140384-05-0): Shares the pyridinyl-propenylamine core but includes a 4-bromophenyl and N-propyl group (C₁₇H₁₉BrN₂). The added substituents increase molecular weight (331.25 g/mol) and likely alter pharmacokinetics compared to the parent compound .
Thienyl-Substituted Amine
  • 2-Propyn-1-amine,3-(2-thienyl)-(9CI) (CAS N/A; C₇H₇NS): Replaces the pyridinyl group with a thienyl ring. Applications include intermediates in heterocyclic synthesis .
Cyclohexenyl-Substituted Amine
  • 2-Cyclohexen-1-amine,3-methyl-(9CI) (CAS 51552-24-0; C₇H₁₃N): A cyclic amine with a methyl substituent. The cyclohexene ring introduces rigidity, reducing conformational flexibility compared to linear propenylamines. Used in synthetic organic chemistry, with a molecular weight of 111.19 g/mol .
Imidazole-Substituted Amine
  • 2-Propen-1-amine,3-(1-methyl-1H-imidazol-5-yl)-(9CI) (CAS 192197-51-6; C₇H₁₁N₃): Features an imidazole ring, which enhances hydrogen-bonding capacity and bioavailability. The imidazole’s basicity (pKa ~7) contrasts with pyridine’s weaker basicity (pKa ~5), affecting solubility and reactivity .

Molecular and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Propen-1-amine,3-(3-pyridinyl) C₈H₁₀N₂ 134.19 3-Pyridinyl, propenylamine Potential bioactivity; heterocyclic core
Zimelidine Dihydrochloride C₁₇H₁₉BrN₂·2HCl·H₂O 443.70 4-Bromophenyl, pyridinyl Antidepressant; SSRI activity
Zimelidine Impurity 8 C₁₇H₁₉BrN₂ 331.25 4-Bromophenyl, N-propyl Pharmacokinetic studies
2-Propyn-1-amine,3-(2-thienyl) C₇H₇NS 137.20 2-Thienyl, propynylamine Intermediate in heterocyclic synthesis
2-Cyclohexen-1-amine,3-methyl C₇H₁₃N 111.19 Cyclohexene, methyl Synthetic building block

Physicochemical and Toxicological Comparisons

  • Solubility: Pyridinyl-substituted amines (e.g., 2-Propen-1-amine,3-(3-pyridinyl)) exhibit moderate polarity due to the nitrogen lone pair, enhancing water solubility compared to non-aromatic amines like cyclohexenyl derivatives .
  • Toxicity : Zimelidine shows acute oral toxicity (LD₅₀ ~300 mg/kg in rats), while thienyl and imidazole analogues may have distinct profiles due to differing metabolic pathways .

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